molecular formula C12H13N3O3 B2998837 1-[(4-methoxyphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1267866-44-3

1-[(4-methoxyphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2998837
CAS No.: 1267866-44-3
M. Wt: 247.254
InChI Key: FKTIKNUZLFXZLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of 1,2,3-Triazole Research

The 1,2,3-triazole scaffold has been a cornerstone of heterocyclic chemistry since its first synthesis in the late 19th century. Early work focused on the unsubstituted triazole core, with the Banert cascade and Huisgen cycloaddition emerging as foundational synthetic routes. The latter method, a thermal 1,3-dipolar cycloaddition between azides and alkynes, initially suffered from regioselectivity challenges until the advent of metal-catalyzed variants. Copper-catalyzed azide-alkyne cycloaddition (CuAAC), reported in the early 2000s, revolutionized triazole synthesis by enabling regioselective formation of 1,4-disubstituted products under mild conditions.

Subsequent decades saw systematic exploration of triazole substitutions to enhance pharmacological and material properties. The introduction of carboxylic acid groups at the C4 position, as seen in this compound, arose from efforts to improve aqueous solubility and hydrogen-bonding capacity. Methoxyaryl substitutions, such as the 4-methoxyphenylmethyl group, were later incorporated to modulate electronic properties and metabolic stability. These innovations transformed triazoles from mere synthetic curiosities into privileged scaffolds for drug discovery.

Emergence of Substituted Triazole Carboxylic Acids in Chemical Biology

Substituted triazole carboxylic acids occupy a critical niche in chemical biology due to their dual functionality: the triazole ring serves as a bioisostere for amide bonds, while the carboxylic acid group enables pH-dependent solubility and metal coordination. The methoxyphenylmethyl substituent in this compound further enhances lipophilicity, facilitating membrane permeability—a key consideration in central nervous system-targeted therapeutics.

Recent advances in decarboxylative triazolation have streamlined access to such derivatives. For example, photocatalytic methods employing acridine catalysts allow direct coupling of carboxylic acids with alkynes and azides, bypassing prefunctionalization steps. This tricomponent approach has been successfully applied to peptide substrates, enabling site-specific triazole incorporation without protecting group strategies. The table below summarizes key synthetic routes to triazole carboxylic acids:

Method Catalyst Substrate Scope Yield Range
Huisgen Cycloaddition Thermal Terminal alkynes, aryl azides 40–70%
CuAAC Cu(I) Broad alkynes/azides 75–95%
Decarboxylative Triazolation Acridine/Cu(I) Carboxylic acids, alkynes 60–93%

Rationale for Academic Interest in the Compound

Academic interest in this compound stems from three primary factors:

  • Bioisosteric Potential : The triazole ring’s ability to mimic amide bonds while resisting enzymatic degradation makes it invaluable in peptidomimetic design. For instance, triazole-containing analogues of antimicrobial peptides have demonstrated enhanced stability against proteases.
  • Materials Science Applications : The compound’s rigid, planar structure and capacity for π-π stacking facilitate its use in metal-organic frameworks (MOFs) and conductive polymers. Methoxy groups further enable tunable crystallinity through steric and electronic effects.
  • Synthetic Versatility : The carboxylic acid moiety permits diverse derivatization, including esterification, amidation, and coordination complex formation. This flexibility supports applications ranging from organocatalysts to fluorescent probes.

Scope and Organization of the Research Outline

This review systematically examines this compound through four analytical lenses:

  • Structural and Electronic Properties : Computational modeling of frontier molecular orbitals and hydrogen-bonding networks.
  • Synthetic Methodologies : Comparative analysis of cycloaddition versus decarboxylative routes.
  • Biological Relevance : Mechanistic studies on antimicrobial and enzyme inhibitory activities.
  • Technological Applications : Performance in photovoltaic devices and polymer composites.

Subsequent sections will elaborate on these themes, integrating experimental data and theoretical insights to delineate the compound’s multifaceted roles in contemporary chemistry.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-5-methyltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-8-11(12(16)17)13-14-15(8)7-9-3-5-10(18-2)6-4-9/h3-6H,7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTIKNUZLFXZLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1CC2=CC=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(4-Methoxyphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (commonly referred to as "triazole compound") is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, summarizing research findings, synthesizing data from various studies, and presenting case studies that illustrate its potential applications in medicinal chemistry.

  • Molecular Formula : C11H11N3O3
  • Molecular Weight : 233.22 g/mol
  • Melting Point : 179–180 °C
  • IUPAC Name : 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Antiproliferative Activity

Recent studies have demonstrated that triazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of 1H-1,2,3-triazole have shown comparable potency to established chemotherapeutic agents like doxorubicin. The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, characterized by morphological changes such as membrane blebbing and chromatin condensation .

Table 1: Antiproliferative Activity of Triazole Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Triazole CompoundK-562 (Leukemia)5.0Induces apoptosis
Triazole Derivative AMOLT-44.5DNA damage induction
DoxorubicinK-5620.5DNA intercalation

Xanthine Oxidase Inhibition

Another significant activity of the triazole compound is its inhibitory effect on xanthine oxidase (XO), an enzyme involved in purine metabolism. Inhibitors of XO are valuable in treating gout and other hyperuricemic conditions. Studies have shown that certain derivatives of triazoles can inhibit XO activity in the submicromolar range, suggesting their potential as therapeutic agents for managing uric acid levels .

Table 2: Xanthine Oxidase Inhibition Potency

CompoundIC50 (nM)Type of Inhibition
Triazole Compound150Mixed-type
Febuxostat (Standard)100Competitive

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer properties of triazole derivatives, researchers synthesized a series of compounds and tested their efficacy against various leukemia cell lines. The results indicated that the triazole compound significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways .

Case Study 2: Xanthine Oxidase Inhibition

Another investigation evaluated the xanthine oxidase inhibitory activity of several triazole derivatives. The study demonstrated that the compound not only inhibited XO effectively but also showed a favorable pharmacokinetic profile, making it a candidate for further development as a gout treatment .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The substituents on the triazole ring significantly influence electronic properties, solubility, and biological activity:

Compound Name Substituents (R1, R4, R5) Key Features
Target Compound R1: 4-methoxyphenylmethyl, R5: methyl Electron-donating OCH$ _3 $ enhances electron density; carboxylic acid enables metal coordination .
5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid R1: phenyl, R5: methyl Lacks methoxy group; reduced electron density. Crystal structure resolved via X-ray diffraction .
1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid R1: 4-fluorophenyl, R5: methyl Fluorine’s electronegativity increases acidity (pKa ~3.5–4.0) and solubility .
1-(4-Chloro-2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid R1: 4-chloro-2-fluorophenyl Bulky substituents reduce solubility; potential for halogen bonding .

Physical and Spectral Properties

Melting Points and Stability

  • The target compound’s chalcone hybrid 4k (4-nitrophenyl substituent) has a high melting point (231.7–236.9 °C), indicating strong intermolecular interactions .
  • Fluorinated analogs (e.g., 1-(4-fluorophenyl)-) exhibit lower melting points (~128–159 °C) due to reduced crystallinity .

Spectral Data

  • $ ^1H $-NMR : OCH$ _3 $ protons in the target compound appear as a singlet at δ 3.73 ppm, absent in phenyl or fluorophenyl analogs .
  • FT-IR : Carboxylic acid C=O stretch at ~1680 cm$ ^{-1} $ is consistent across derivatives .

Coordination Chemistry

  • The target compound’s carboxylate group forms stable Mn(II) complexes, with coordination via N and O atoms .
  • Analogous Co and Cu complexes (e.g., [Co(L$ ^1 $)$ _3 $]$ ^{2-} $) highlight triazole’s versatility in metal cluster formation .

Q & A

Q. What are the established synthetic routes for 1-[(4-methoxyphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid?

The synthesis of triazole derivatives often employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. For this compound, a modified route could involve:

  • Step 1 : Reacting 4-methoxybenzyl azide with a propargyl derivative (e.g., methyl propiolate) under Cu(I) catalysis to form the triazole core.
  • Step 2 : Hydrolysis of the ester group to yield the carboxylic acid functionality.
  • Key considerations : Optimize reaction temperature (60–80°C) and solvent (t-BuOH/H₂O mixtures) to enhance regioselectivity and yield .

Q. How can researchers characterize the physicochemical properties of this compound?

Essential characterization methods include :

  • NMR spectroscopy : Confirm substitution patterns (e.g., methoxyphenyl and methyl group positions).
  • X-ray crystallography : Resolve the crystal structure to validate regiochemistry (e.g., 1,4-disubstituted triazole) .
  • Melting point analysis : Reported melting point is 212–213°C (from analogous triazole-carboxylic acids) .
  • HPLC/MS : Assess purity and molecular weight (theoretical MW: 261.26 g/mol).

Q. How can solubility limitations of this compound be addressed in biological assays?

Methodological strategies :

  • Co-solvents : Use DMSO or PEG-400 at ≤5% v/v to maintain compound stability while enhancing aqueous solubility .
  • Prodrug design : Synthesize ester prodrugs (e.g., methyl or ethyl esters) to improve membrane permeability, followed by enzymatic hydrolysis in vivo .
  • Structural analogs : Introduce hydrophilic substituents (e.g., hydroxyl or amine groups) at the 4-methoxyphenyl moiety .

Q. What computational tools are recommended to predict the compound’s binding interactions with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase or kinases).
  • MD simulations : Run GROMACS or AMBER to assess stability of ligand-target complexes over 100+ ns trajectories.
  • ADMET prediction : Tools like SwissADME can forecast bioavailability and toxicity profiles .

Q. How should researchers resolve contradictory data on the compound’s enzyme inhibition potency?

Analytical workflow :

  • Standardize assay conditions : Control pH, temperature, and ionic strength (e.g., PBS buffer, 37°C).
  • Validate enzyme sources : Use recombinant proteins (≥95% purity) to minimize batch variability.
  • Dose-response curves : Perform triplicate experiments with IC₅₀ calculations using GraphPad Prism.
  • Cross-validate : Compare results with orthogonal assays (e.g., SPR vs. fluorescence-based assays) .

Future Directions

  • Mechanistic studies : Elucidate the role of the methoxyphenyl group in target selectivity using site-directed mutagenesis .
  • Crystallographic analysis : Co-crystallize the compound with its target enzyme to identify critical binding residues .
  • In vivo models : Evaluate pharmacokinetics in rodent studies, focusing on bioavailability and metabolite profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.